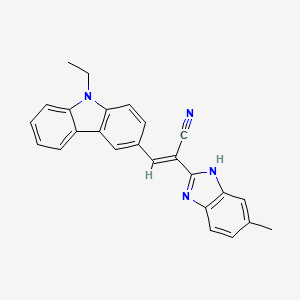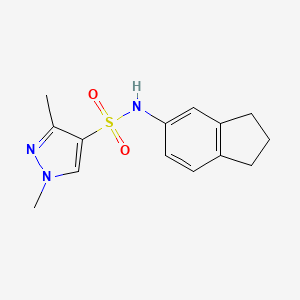![molecular formula C22H25N3O2 B5317594 [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B5317594.png)
[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a complex organic compound that features a piperidine ring, an imidazopyridine moiety, and a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl and Hydroxy Groups: These functional groups are introduced via selective alkylation and hydroxylation reactions.
Formation of the Imidazopyridine Moiety: This involves the condensation of a pyridine derivative with an imidazole precursor under acidic or basic conditions.
Coupling of the Piperidine and Imidazopyridine Units: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the piperidine ring can undergo oxidation to form a ketone.
Reduction: The methanone group can be reduced to a secondary alcohol.
Substitution: The benzyl group can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
Reduction: Reducing agents such as NaBH₄ (sodium borohydride) and LiAlH₄ (lithium aluminium hydride) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
Potential applications in medicinal chemistry include the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Silver (I) Complexes with Polycyclic Aromatic Compounds: Complexes involving silver ions and aromatic compounds.
Barium Compounds: Used in various industrial applications.
Uniqueness
[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is unique due to its combination of a piperidine ring and an imidazopyridine moiety, which provides a distinct set of chemical and biological properties not found in simpler compounds like dichloroaniline or metal complexes.
属性
IUPAC Name |
[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-20(25-12-7-6-10-19(25)23-16)21(26)24-13-11-22(2,27)18(15-24)14-17-8-4-3-5-9-17/h3-10,12,18,27H,11,13-15H2,1-2H3/t18-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOFWBXOVNJMJP-PGRDOPGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C(C3)CC4=CC=CC=C4)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC[C@@]([C@H](C3)CC4=CC=CC=C4)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5317521.png)
![2-(4-{1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}phenyl)pyridine](/img/structure/B5317525.png)
![N-ethyl-2-methoxy-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5317535.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]butanoic acid](/img/structure/B5317539.png)

![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317560.png)
![N-(2-ETHOXYPHENYL)-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5317578.png)
![4-[2-[(4-Fluorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B5317582.png)

![4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317587.png)
![4-{[(2,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B5317597.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide](/img/structure/B5317609.png)

![3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B5317617.png)
